2-(2-Chloro-4-fluorophenyl)propanoic acid

Catalog No.
S15732012
CAS No.
M.F
C9H8ClFO2
M. Wt
202.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloro-4-fluorophenyl)propanoic acid

Product Name

2-(2-Chloro-4-fluorophenyl)propanoic acid

IUPAC Name

2-(2-chloro-4-fluorophenyl)propanoic acid

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

InChI

InChI=1S/C9H8ClFO2/c1-5(9(12)13)7-3-2-6(11)4-8(7)10/h2-5H,1H3,(H,12,13)

InChI Key

FPBPEORXRHNREL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)C(=O)O

2-(2-Chloro-4-fluorophenyl)propanoic acid is an organic compound characterized by the molecular formula C9H8ClFO2\text{C}_9\text{H}_8\text{Cl}\text{F}\text{O}_2 and a molecular weight of approximately 202.61 g/mol. It features a propanoic acid moiety attached to a phenyl group that is substituted with both chlorine and fluorine atoms. This compound is notable for its structural complexity, which contributes to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals and agrochemicals .

Due to the presence of reactive functional groups:

  • Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in the synthesis of pharmaceuticals.
  • Decarboxylation: Under certain conditions, the compound may lose carbon dioxide, leading to the formation of simpler compounds.

These reactions are valuable for synthesizing derivatives that may exhibit enhanced biological activity or improved properties for specific applications .

Research indicates that 2-(2-Chloro-4-fluorophenyl)propanoic acid exhibits significant biological activity, particularly as an anti-inflammatory agent. Its structural analogs have been investigated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The presence of the chloro and fluoro substituents enhances its potency compared to non-substituted counterparts, making it a candidate for further pharmacological studies .

Several synthetic routes have been developed for the preparation of 2-(2-Chloro-4-fluorophenyl)propanoic acid:

  • Direct Halogenation: Starting from propanoic acid derivatives, chlorination and fluorination can be performed to introduce the halogen substituents.
  • Friedel-Crafts Acylation: This method involves the acylation of a chlorinated fluorophenol with propanoic anhydride or acyl chloride under acidic conditions.
  • Coupling Reactions: Utilizing coupling agents, one can combine 2-chloro-4-fluorophenol with propanoic acid derivatives to yield the desired product.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can tailor its properties for specific uses .

2-(2-Chloro-4-fluorophenyl)propanoic acid finds applications primarily in:

  • Pharmaceuticals: As a potential anti-inflammatory agent, it may be developed into medications targeting pain and inflammation.
  • Agrochemicals: Its herbicidal properties could be explored for use in crop protection products.
  • Chemical Intermediates: The compound serves as a building block in organic synthesis, particularly in creating more complex molecules.

These applications underscore its importance in both medicinal chemistry and agricultural sciences .

Studies on 2-(2-Chloro-4-fluorophenyl)propanoic acid have focused on its interaction with biological targets such as enzymes involved in inflammation and pain pathways. Preliminary data suggest that it may effectively inhibit specific cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which is critical in mediating pain and inflammatory responses. Further research is needed to fully elucidate its mechanism of action and potential side effects when used therapeutically .

Several compounds share structural similarities with 2-(2-Chloro-4-fluorophenyl)propanoic acid. A comparison of these compounds highlights unique features:

Compound NameMolecular FormulaUnique Features
2-(4-Fluorophenyl)propionic acidC9H9FO2Lacks chlorine substitution; different biological activity.
3-(2-Chloro-4-fluorophenyl)propanoic acidC9H8ClFO2Different position of chlorine; potential variations in reactivity.
2-(3-Chloro-4-fluorophenoxy)propanoic acidC9H8ClFO3Contains an ether linkage; different solubility properties.

These comparisons illustrate how variations in substituent positions and types can significantly influence chemical behavior and biological activity, making 2-(2-Chloro-4-fluorophenyl)propanoic acid a distinct entity within this class of compounds .

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

202.0196853 g/mol

Monoisotopic Mass

202.0196853 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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